

An In-depth Technical Guide to (2-bromoethyl)cyclopropane

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Bromoethyl)cyclopropane

Cat. No.: B145715

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(2-bromoethyl)cyclopropane**, a valuable synthetic intermediate in organic chemistry and pharmaceutical development. This document outlines its chemical identity, physicochemical properties, detailed experimental protocols for its synthesis and application, and logical workflows for these processes.

Chemical Identity and Synonyms

The compound with the structural formula C₅H₉Br is officially recognized by the International Union of Pure and Applied Chemistry (IUPAC) as **(2-bromoethyl)cyclopropane**^[1]. It is also known by several synonyms, which are frequently encountered in chemical literature and supplier catalogs.

Common Synonyms:

- 2-cyclopropylethyl bromide^{[2][3][4]}
- (2-Bromo-ethyl)-cyclopropane^[4]
- bromoethyl cyclopropane^{[2][3]}
- 1-(2-Bromoethyl)cyclopropane^[4]

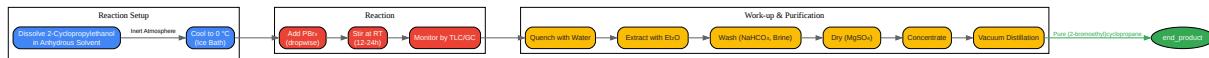
Physicochemical and Safety Data

A summary of the key physicochemical properties of **(2-bromoethyl)cyclopropane** is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings. The compound is a flammable liquid and an irritant, necessitating appropriate safety precautions in a laboratory environment[1].

Property	Value	Source(s)
CAS Number	36982-56-6	[2][3][4]
Molecular Formula	C ₅ H ₉ Br	[1]
Molecular Weight	149.03 g/mol	[1]
Appearance	Colorless Oil	[2][3]
Boiling Point	129 °C	[2]
Density	1.433 ± 0.06 g/cm ³ (at 20°C)	[2][3]
Flash Point	39.2 ± 13.6 °C	[2][3]
Refractive Index	1.506	[2]
Purity	≥97%	[4]
EC Number	815-408-1	[1][4]
MDL Number	MFCD16860592	[4]

Experimental Protocols

(2-bromoethyl)cyclopropane serves as a key building block in the synthesis of more complex molecules, particularly in the development of bioactive compounds and potential drug candidates. Its bromoethyl group provides a reactive handle for alkylation and further functionalization through nucleophilic substitution.


Synthesis of **(2-bromoethyl)cyclopropane** from **2-Cyclopropylethanol**

A common and effective method for the preparation of **(2-bromoethyl)cyclopropane** is the bromination of 2-cyclopropylethanol using phosphorus tribromide (PBr_3). This reaction proceeds via an S_N2 mechanism, converting the primary alcohol into the corresponding alkyl bromide.

Reaction Principle: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic phosphorus atom of PBr_3 , forming a protonated intermediate. A bromide ion then acts as a nucleophile, attacking the carbon atom attached to the oxygen and displacing a good leaving group (dibromophosphinous acid), resulting in the formation of the alkyl bromide with inversion of configuration.

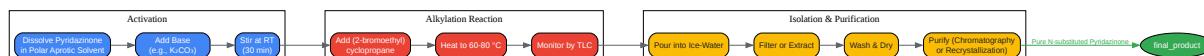
Experimental Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of 2-cyclopropylethanol (1.0 equivalent) in a suitable anhydrous solvent such as diethyl ether or dichloromethane.
- **Reagent Addition:** Cool the flask in an ice bath to 0 °C. Add phosphorus tribromide (PBr_3 , approximately 0.4 equivalents) dropwise to the stirred solution via the dropping funnel. The addition should be slow to control the exothermic reaction.
- **Reaction:** After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** Once the reaction is complete, cool the mixture again in an ice bath and quench it by the slow addition of water. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
- **Purification:** Combine the organic layers, wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate ($MgSO_4$), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure **(2-bromoethyl)cyclopropane**.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(2-bromoethyl)cyclopropane**.

Application in the Synthesis of Pyridazinone Derivatives


(2-bromoethyl)cyclopropane is a valuable reagent for introducing the cyclopropylethyl moiety into various molecular scaffolds. One notable application is in the synthesis of pyridazinone derivatives, which are known to possess a wide range of biological activities, including anti-inflammatory and anti-cancer effects. The following is a representative protocol for the N-alkylation of a pyridazinone core.

Reaction Principle: The nitrogen atom of the pyridazinone ring acts as a nucleophile, attacking the electrophilic carbon atom of **(2-bromoethyl)cyclopropane** that is bonded to the bromine atom. This S_N2 reaction results in the displacement of the bromide ion and the formation of a new carbon-nitrogen bond. A non-nucleophilic base is typically used to deprotonate the pyridazinone, increasing its nucleophilicity.

Experimental Procedure:

- **Reaction Setup:** To a solution of the starting pyridazinone (1.0 equivalent) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base like potassium carbonate (K_2CO_3 , 1.5 equivalents) or sodium hydride (NaH , 1.2 equivalents).
- **Reagent Addition:** Stir the mixture at room temperature for 30 minutes to ensure the formation of the pyridazinone anion. Then, add **(2-bromoethyl)cyclopropane** (1.2 equivalents) to the reaction mixture.
- **Reaction:** Heat the reaction mixture to a temperature between 60-80 °C and stir for several hours until the starting material is consumed, as monitored by TLC.

- Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with a suitable organic solvent like ethyl acetate.
- Purification: Wash the collected solid or the organic extracts with water and brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure N-cyclopropylethyl pyridazinone derivative.

[Click to download full resolution via product page](#)

Caption: Workflow for N-alkylation using **(2-bromoethyl)cyclopropane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. sphinxsai.com [sphinxsai.com]
- 2. 2-Cyclopropylethanol, 96% | CymitQuimica [cymitquimica.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. (2-Bromoethyl)cyclopropane [myskinrecipes.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (2-bromoethyl)cyclopropane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b145715#iupac-name-and-synonyms-for-2-bromoethyl-cyclopropane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com